molecular formula C16H12N2O8 B15038562 3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid

3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid

Cat. No.: B15038562
M. Wt: 360.27 g/mol
InChI Key: IOZZQVJPSHEBFG-UHFFFAOYSA-N
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Description

3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid is a complex organic compound with a unique structure that includes a pyrrolo[3,4-f]isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid typically involves the condensation of a pyrrolo[3,4-f]isoindole derivative with a carboxyethyl group. The reaction conditions often require a solvent-free environment or the use of toluene as a solvent, with the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield different products, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to active sites, altering the function of these biological molecules. This interaction can affect various pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid is unique due to its specific combination of functional groups and the pyrrolo[3,4-f]isoindole core. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C16H12N2O8

Molecular Weight

360.27 g/mol

IUPAC Name

3-[2-(2-carboxyethyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propanoic acid

InChI

InChI=1S/C16H12N2O8/c19-11(20)1-3-17-13(23)7-5-9-10(6-8(7)14(17)24)16(26)18(15(9)25)4-2-12(21)22/h5-6H,1-4H2,(H,19,20)(H,21,22)

InChI Key

IOZZQVJPSHEBFG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1C(=O)N(C3=O)CCC(=O)O)C(=O)N(C2=O)CCC(=O)O

Origin of Product

United States

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